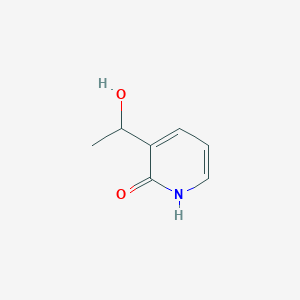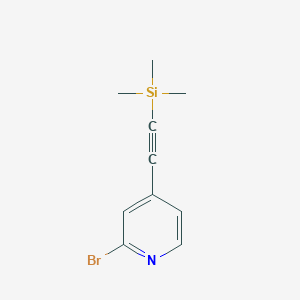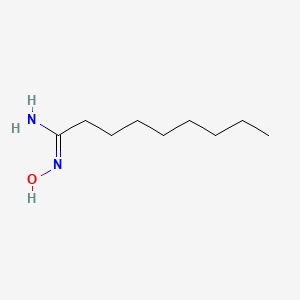
5-(Trifluoromethyl)pyrazine-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Trifluoromethyl)pyrazine-2-carbohydrazide is a chemical compound with the molecular formula C6H5F3N4O It is characterized by the presence of a trifluoromethyl group attached to a pyrazine ring, which is further connected to a carbohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)pyrazine-2-carbohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 5-(Trifluoromethyl)pyrazine-2-carboxylic acid.
Esterification: The carboxylic acid is converted to its methyl ester using methanol and a suitable acid catalyst.
Hydrazinolysis: The methyl ester is then treated with hydrazine hydrate to form the carbohydrazide derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification and hydrazinolysis reactions under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: 5-(Trifluoromethyl)pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution can introduce various functional groups onto the pyrazine ring .
科学的研究の応用
5-(Trifluoromethyl)pyrazine-2-carbohydrazide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is utilized in the development of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 5-(Trifluoromethyl)pyrazine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The carbohydrazide moiety can form hydrogen bonds with biological targets, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
- 5-(Trifluoromethyl)pyrazine-2-carboxylic acid
- 5-(Trifluoromethyl)pyrazine-2-carbaldehyde
- 2-Chloro-5-(trifluoromethyl)pyridine
Comparison: 5-(Trifluoromethyl)pyrazine-2-carbohydrazide is unique due to the presence of both the trifluoromethyl group and the carbohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. In contrast, similar compounds like 5-(Trifluoromethyl)pyrazine-2-carboxylic acid and 2-Chloro-5-(trifluoromethyl)pyridine may lack the carbohydrazide group, resulting in different reactivity and applications .
特性
分子式 |
C6H5F3N4O |
|---|---|
分子量 |
206.13 g/mol |
IUPAC名 |
5-(trifluoromethyl)pyrazine-2-carbohydrazide |
InChI |
InChI=1S/C6H5F3N4O/c7-6(8,9)4-2-11-3(1-12-4)5(14)13-10/h1-2H,10H2,(H,13,14) |
InChIキー |
NGHXKMZRQALDJF-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=CC(=N1)C(F)(F)F)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


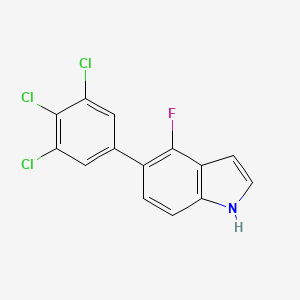
![[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid](/img/structure/B13119043.png)
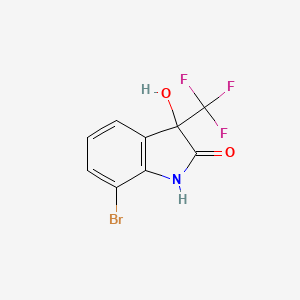
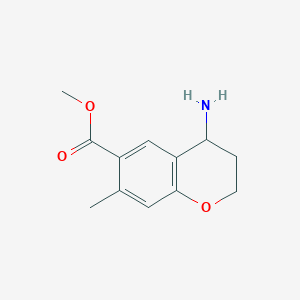
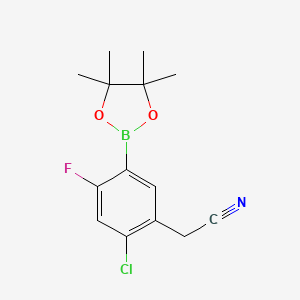
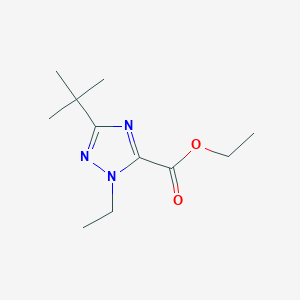
![(2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate](/img/structure/B13119069.png)
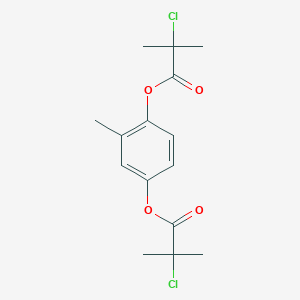
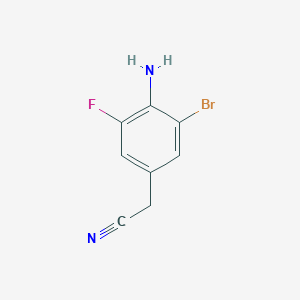
![2-O-benzyl 3-O-ethyl (3R,3aR,6aS)-6,6-difluoro-1,3,3a,4,5,6a-hexahydrocyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B13119085.png)
